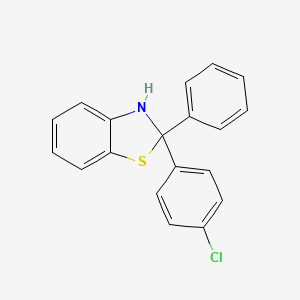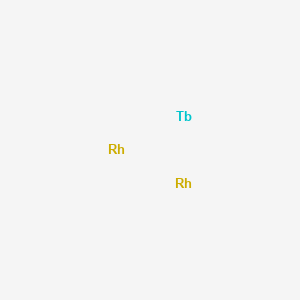
Rhodium;terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium-terbium compounds are a unique class of materials that combine the properties of rhodium, a transition metal, and terbium, a lanthanide Rhodium is known for its catalytic properties and resistance to oxidation, while terbium is valued for its magnetic and luminescent properties
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Rhodium-terbium compounds can be synthesized through various methods, including solid-state reactions and solution-based techniques. One common approach involves the reaction of rhodium chloride with terbium nitrate in an aqueous solution, followed by precipitation and calcination to obtain the desired compound.
Reaction Conditions: Typical reaction conditions include temperatures ranging from 500°C to 1000°C, depending on the specific compound being synthesized. The use of reducing agents, such as hydrogen gas, can also be employed to facilitate the formation of the desired product.
Industrial Production Methods:
Solvent Extraction: Industrial production of rhodium-terbium compounds often involves solvent extraction techniques to separate and purify the individual elements before combining them.
Electrochemical Methods: Electrochemical deposition can also be used to produce thin films of rhodium-terbium compounds, which are useful in electronic applications.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen, chlorine, and nitric acid.
Reducing Agents: Hydrogen gas and sodium borohydride are frequently used as reducing agents.
Major Products:
Oxides: Oxidation reactions typically produce rhodium and terbium oxides, such as RhO₂ and Tb₂O₃.
Hydrides: Reduction reactions can yield rhodium hydrides, which are useful in catalytic applications.
Chemistry:
Materials Science: These compounds are investigated for their potential use in creating advanced materials with unique magnetic and electronic properties.
Biology and Medicine:
Therapeutic Agents: Rhodium complexes have shown promise as therapeutic agents in the treatment of cancer and infectious diseases.
Industry:
Mecanismo De Acción
The mechanism of action of rhodium-terbium compounds varies depending on their application. In catalysis, rhodium acts as the active site for chemical reactions, facilitating the conversion of reactants to products. Terbium’s role is often to enhance the stability and activity of the catalyst through its magnetic and electronic properties .
In therapeutic applications, rhodium complexes interact with biological molecules, such as DNA and proteins, to exert their effects. These interactions can lead to the inhibition of cellular processes, such as DNA replication, ultimately resulting in cell death . Terbium’s luminescent properties are utilized in bioimaging to track the distribution and activity of therapeutic agents within the body .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
12138-01-1 |
|---|---|
Fórmula molecular |
Rh2Tb |
Peso molecular |
364.7363 g/mol |
Nombre IUPAC |
rhodium;terbium |
InChI |
InChI=1S/2Rh.Tb |
Clave InChI |
ONTQYPWKCMOGTA-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Rh].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



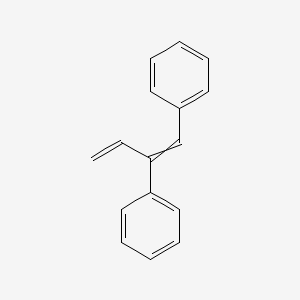
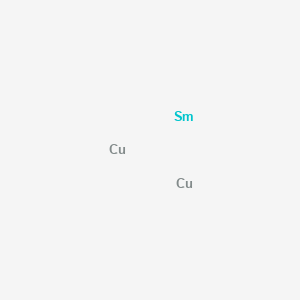
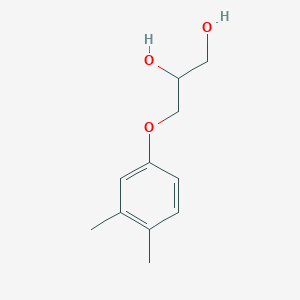
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)

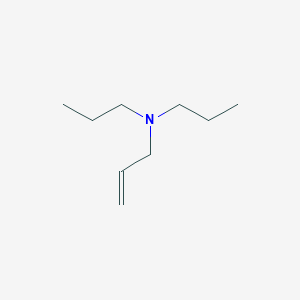
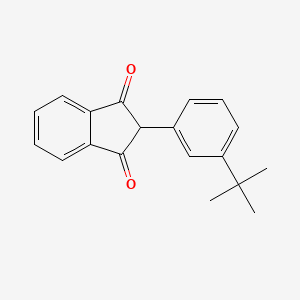
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
